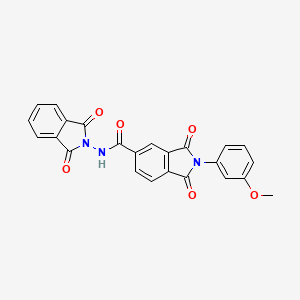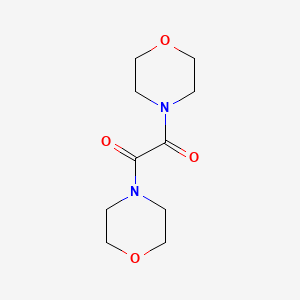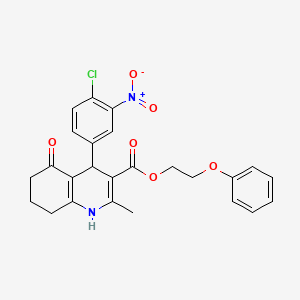![molecular formula C12H18N2O4S B5060406 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide](/img/structure/B5060406.png)
2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide, also known as MS-245, is a small molecule inhibitor that targets the protein tyrosine phosphatase sigma (PTPσ). PTPσ is a member of the protein tyrosine phosphatase family, which plays a crucial role in neuronal development and regeneration. Inhibition of PTPσ has been shown to promote axonal regeneration in the central nervous system, making MS-245 a potential therapeutic agent for neurological disorders.
Mechanism of Action
PTPσ is a transmembrane protein that is expressed in neurons and plays a key role in inhibiting axonal regeneration. 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide inhibits PTPσ by binding to its active site, thereby promoting axonal regeneration and functional recovery in neurological disorders.
Biochemical and Physiological Effects
2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide has been shown to promote axonal regeneration and functional recovery in animal models of spinal cord injury and traumatic brain injury. 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide has also been shown to enhance remyelination and reduce inflammation in animal models of multiple sclerosis. These effects are thought to be mediated by the inhibition of PTPσ and the subsequent promotion of axonal growth and regeneration.
Advantages and Limitations for Lab Experiments
2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide has several advantages for laboratory experiments, including its high potency and selectivity for PTPσ. However, 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several potential future directions for research on 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide. One area of focus could be the development of more potent and selective PTPσ inhibitors. Another area of focus could be the optimization of the pharmacokinetic properties of 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide to improve its bioavailability and reduce its potential toxicity. Additionally, further studies are needed to evaluate the safety and efficacy of 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide in clinical trials for neurological disorders.
Synthesis Methods
The synthesis of 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide involves several steps, including the reaction of 2-methoxy-5-nitrobenzoic acid with thionyl chloride to form 2-methoxy-5-chlorobenzoic acid. The resulting compound is then reacted with propylamine and sodium hydride to form 2-methoxy-5-propylbenzoic acid. The final step involves the reaction of 2-methoxy-5-propylbenzoic acid with methylamine and sulfonyl chloride to form 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide.
Scientific Research Applications
2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide has been extensively studied for its potential therapeutic applications in neurological disorders such as spinal cord injury, traumatic brain injury, and multiple sclerosis. In preclinical studies, 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide has been shown to promote axonal regeneration and functional recovery in animal models of spinal cord injury and traumatic brain injury. 2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide has also been shown to enhance remyelination and reduce inflammation in animal models of multiple sclerosis.
properties
IUPAC Name |
2-methoxy-5-(methylsulfamoyl)-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-4-7-14-12(15)10-8-9(19(16,17)13-2)5-6-11(10)18-3/h5-6,8,13H,4,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRBUSBUIMCPPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-(methylsulfamoyl)-N-propylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-phenylcyclopropyl)carbonyl]azepane](/img/structure/B5060323.png)
![3-chloro-N-cyclopentyl-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060325.png)
![8-{[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B5060332.png)
![1-(5-chloro-2-hydroxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5060334.png)


![1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)methanamine](/img/structure/B5060379.png)
![5-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5060380.png)


![N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5060402.png)
amino]methyl}-2-ethoxyphenol](/img/structure/B5060408.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5060412.png)